Daunorubicin

描述

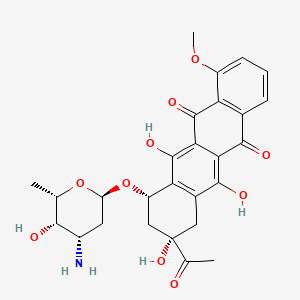

Structure

3D Structure

属性

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQGQHZAVUOBTE-VGBVRHCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Record name | DAUNOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022883 | |

| Record name | Daunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthracycline antibiotic. An anticancer agent., Thin, red needles; [HSDB], Solid | |

| Record name | DAUNOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daunomycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Daunorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

190 °C, decomposes | |

| Record name | Daunorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAUNORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in methyl alcohol, insoluble in chloroform and benzene., In water, 3.0X10+4 mg/L at 25 °C, 6.27e-01 g/L | |

| Record name | Daunorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAUNORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Daunorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

9.4X10-15 mm Hg at 25 °C | |

| Record name | DAUNORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Daunorubicinone, Daunorubicinol, 13-dihydrodaunorubicinone, Doxorubicin, For more Impurities (Complete) data for DAUNORUBICIN (6 total), please visit the HSDB record page. | |

| Record name | DAUNORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish needles, Thin, red needles | |

CAS No. |

20830-81-3 | |

| Record name | DAUNOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Daunorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20830-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunorubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020830813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daunorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | daunorubicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Daunorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daunorubicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAUNORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS7284E0ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAUNORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Daunorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-209 °C, 208 - 209 °C | |

| Record name | Daunorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAUNORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5095 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Daunorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Daunorubicin in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin, an anthracycline antibiotic, remains a cornerstone in the induction chemotherapy regimen for acute myeloid leukemia (AML), typically in combination with cytarabine (the "7+3" regimen).[1][2] Its potent antineoplastic activity stems from a multi-faceted mechanism of action that converges on the induction of catastrophic DNA damage and promotion of apoptosis in leukemic blasts. This technical guide provides a detailed exploration of the core mechanisms of this compound's action in AML, complete with quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanisms of Action

This compound's cytotoxic effects are primarily attributed to three interconnected mechanisms: intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3][4]

DNA Intercalation

This compound's planar tetracyclic ring structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[3] This physical distortion of the DNA structure interferes with fundamental cellular processes. Computational studies have shown that this compound has a preference for intercalating at specific DNA sequences, with a higher affinity for stacks of G/C base pairs. The intercalation process is driven by π-π stacking interactions between the aromatic rings of this compound and the DNA bases.

This intercalation leads to a local unwinding of the DNA helix and obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. The daunosamine sugar moiety of the molecule resides in the minor groove of the DNA, further stabilizing the complex.

Topoisomerase II Inhibition

This compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and the cleaved DNA. This "poisoned" complex prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks. These breaks trigger a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis. The interaction of this compound with the topoisomerase II-DNA complex is specific, and modifications to the drug's structure can alter its sequence specificity for cleavage.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the this compound structure can undergo redox cycling, a process that generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. This process is catalyzed by various cellular reductases. The resulting oxidative stress inflicts damage on a wide range of cellular components, including lipids, proteins, and DNA. This ROS-mediated damage contributes to the cytotoxicity of this compound and can induce apoptosis through both mitochondrial and non-mitochondrial pathways.

Data Presentation

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | IC50 (nM) | Reference |

| HL-60 | 2520 | |

| U937 | 1310 | |

| K562 | 21.7 ± 5.6 | |

| MOLM-14 | 8.1 ± 1.2 | |

| MV4-11 | Not specified | |

| OCI-AML3 | Not specified | |

| THP-1 | Not specified | |

| KG-1 | Not specified | |

| Kasumi-1 | Not specified |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

DNA Intercalation Assay: Fluorescence Quenching

This method relies on the principle that the fluorescence of this compound is quenched upon intercalation into DNA.

Materials:

-

This compound hydrochloride

-

Calf thymus DNA (or other purified DNA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a series of DNA solutions of varying concentrations in PBS.

-

In a cuvette, mix a fixed concentration of this compound with each of the DNA solutions.

-

Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of ~480 nm and an emission wavelength of ~590 nm.

-

A decrease in fluorescence intensity with increasing DNA concentration indicates intercalation.

-

The binding constant can be calculated by fitting the data to the Stern-Volmer equation.

Topoisomerase II Activity Assay: DNA Decatenation

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA rings, a process that is inhibited by this compound.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

ATP

-

Assay buffer (containing MgCl2)

-

This compound

-

Proteinase K

-

Agarose gel electrophoresis system

Procedure:

-

Set up reaction tubes containing assay buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the experimental tubes.

-

Add a fixed amount of topoisomerase II to all tubes except the negative control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Incubate further to allow for protein digestion.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Visualize the DNA bands under UV light after staining with a DNA-binding dye (e.g., ethidium bromide).

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA bands. This compound will inhibit this process, leading to the persistence of the slower-migrating catenated DNA at the top of the gel.

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

AML cells

-

This compound

-

DCFH-DA solution

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Culture AML cells to the desired density.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in intracellular ROS levels.

Signaling Pathways Modulated by this compound in AML

This compound's cytotoxic effects are further amplified by its ability to modulate key signaling pathways involved in cell survival, proliferation, and drug resistance.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in AML and plays a crucial role in leukemogenesis and chemoresistance. Knockdown of TRIM31, a protein upregulated in AML, has been shown to suppress the activation of the Wnt/β-catenin pathway and increase the sensitivity of AML cells to this compound. This suggests that this compound's efficacy can be influenced by the activity of this pathway. Inhibition of the Wnt/β-catenin pathway may represent a therapeutic strategy to overcome this compound resistance in AML.

NRF2/NQO1 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2)/NQO1 (NAD(P)H quinone dehydrogenase 1) pathway is a critical cellular defense mechanism against oxidative stress. In some AML cells, particularly those with certain mutations like DNMT3A R882H, this pathway is hyperactivated, leading to increased resistance to this compound. This compound treatment can paradoxically further activate the NRF2 pathway in these resistant cells. Inhibition of the NRF2/NQO1 pathway has been shown to sensitize AML cells to this compound, highlighting its role in chemoresistance.

Conclusion

The therapeutic efficacy of this compound in AML is a result of its ability to attack leukemic cells on multiple fronts. By intercalating into DNA, poisoning topoisomerase II, and generating ROS, this compound creates a level of cellular damage that is often insurmountable for the cancer cell. Understanding the intricate details of these mechanisms, the experimental methods to study them, and the signaling pathways that modulate their effects is crucial for the development of more effective AML therapies and for overcoming the challenge of drug resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the multifaceted world of this compound's mechanism of action.

References

- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against this compound and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against this compound and Cytarabine: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Daunorubicin: A Technical Guide to DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms of Daunorubicin, a potent anthracycline antibiotic widely used in chemotherapy. The document focuses on its dual action as a DNA intercalator and a topoisomerase II inhibitor, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Core Mechanisms of Action

This compound's cytotoxic effects are primarily attributed to two interconnected mechanisms that disrupt DNA integrity and cellular replication processes.[1][2][3][4]

DNA Intercalation

This compound possesses a planar anthraquinone ring structure that facilitates its insertion between the base pairs of the DNA double helix.[2] This process, known as intercalation, has several critical consequences:

-

Structural Distortion: The drug inserts itself with its daunosamine sugar residue positioned in the minor groove. This physically unwinds and lengthens the DNA helix, causing significant local conformational changes.

-

Sequence Preference: this compound shows a preference for intercalating at sites with two adjacent Guanine/Cytosine (G/C) base pairs, particularly when flanked on the 5' side by an Adenine/Thymine (A/T) base pair.

-

Inhibition of Macromolecular Synthesis: The distortion of the DNA template interferes with the processes of both DNA replication and transcription, effectively blocking the synthesis of new DNA and RNA. This disruption can also lead to the eviction of histones from chromatin.

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a vital enzyme that manages DNA topology by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment, which is crucial for processes like replication and chromosome segregation. This compound acts as a "Topo II poison" by interfering with this catalytic cycle.

-

Stabilization of the Cleavage Complex: The primary mechanism involves the stabilization of the covalent intermediate complex formed between Topo II and the cleaved DNA strands.

-

Prevention of Re-ligation: By stabilizing this "cleavable complex," this compound prevents the enzyme from re-ligating the broken DNA strands.

-

Accumulation of DNA Damage: This inhibition leads to an accumulation of permanent, protein-linked DNA double-strand breaks, which are highly cytotoxic lesions. The accumulation of these DSBs is a primary trigger for downstream cellular responses, including cell cycle arrest and apoptosis.

Quantitative Data

DNA Binding Affinity

The affinity of this compound for DNA has been quantified under various conditions. These values are crucial for understanding the thermodynamics of the drug-DNA interaction.

| Compound | Method | Conditions | Affinity Constant (K) (M⁻¹) |

| This compound | Optical Method / Scatchard Plot | 37°C, 10% serum | 0.10 x 10⁶ to 0.12 x 10⁶ |

Data sourced from a study determining affinity constants in conditions mimicking in vitro cell culture experiments.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various acute myeloid leukemia (AML) and other cancer cell lines.

| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) |

| HL-60 | Acute Myeloid Leukemia | 24 h | 2.52 |

| U937 | Acute Myeloid Leukemia | 24 h | 1.31 |

| THP-1 | Acute Myeloid Leukemia | 72 h | ~1.0 (approx.) |

| KG-1 | Acute Myeloid Leukemia | 72 h | ~0.4 (approx.) |

| Kasumi-1 | Acute Myeloid Leukemia | 72 h | ~0.05 (approx.) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 4 h treatment + recovery | ~50% viability reduction at 10 µM |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 4 h treatment + recovery | Variable, sensitive |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | 4 h treatment + recovery | More resistant than T-cell lines |

| A549 | Lung Carcinoma | Not specified | Varies (derivatives tested) |

| MCF7 | Breast Carcinoma | Not specified | Varies (derivatives tested) |

| HEK293 | Human Embryonic Kidney (Pseudo-normal) | Not specified | Least sensitive |

IC50 values can vary based on experimental conditions such as cell density and assay type. Data compiled from multiple sources.

Signaling Pathways and Cellular Responses

This compound-induced DNA damage triggers a complex network of signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) and Apoptosis

The accumulation of DSBs is a potent signal that activates the DNA Damage Response (DDR) pathway.

-

ATM/Chk2 Activation: The DSBs are recognized by sensor proteins, leading to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM then phosphorylates and activates downstream effectors, including the checkpoint kinase Chk2.

-

p53 Phosphorylation: In cells with functional p53, ATM and Chk2 phosphorylate p53 at key residues (e.g., Serine 15), stabilizing it and enhancing its transcriptional activity.

-

Cell Cycle Arrest: Activated p53 induces the expression of cell cycle inhibitors like p21, leading to G2/M cell cycle arrest. This provides the cell an opportunity to repair the damage.

-

Apoptosis Induction: If the damage is too severe to be repaired, p53 promotes apoptosis by upregulating pro-apoptotic proteins like Bax. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (intrinsic pathway).

Other Pro-Apoptotic Pathways

This compound also activates other signaling cascades that contribute to its cytotoxicity:

-

Sphingomyelin-Ceramide Pathway: this compound can stimulate the activity of neutral sphingomyelinase, leading to the hydrolysis of sphingomyelin and the generation of ceramide. Ceramide acts as a second messenger that can initiate apoptotic signaling.

-

JNK/MAPK Pathway: The cellular stress induced by this compound can lead to the activation of the c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family. Activated JNK can phosphorylate targets like c-Jun, promoting a pro-apoptotic response.

-

PI3K/AKT Pathway Inactivation: Concurrently, this compound has been shown to inactivate the pro-survival PI3K/AKT signaling pathway, further tipping the cellular balance towards apoptosis.

Experimental Protocols

Topoisomerase II Inhibition Assay (Plasmid Relaxation)

This assay directly measures the inhibitory effect of a compound on the catalytic activity of purified Topo II.

Principle: Purified Topo II relaxes supercoiled plasmid DNA in the presence of ATP. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Negatively supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 1 mM EDTA, 50 mM MgCl₂, 1.5 mg/ml BSA)

-

10 mM ATP solution

-

This compound stock solution (in DMSO or water)

-

Stop Buffer/Loading Dye (e.g., 40% w/v sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide, SYBR Safe)

Protocol:

-

Prepare reaction mixtures on ice in a final volume of 20 µL. For each reaction, add:

-

2 µL of 10x Topo II Reaction Buffer

-

2 µL of 10 mM ATP

-

X µL of this compound at desired concentrations (and corresponding vehicle for control)

-

7.5 nM (final concentration) of supercoiled plasmid DNA

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Pre-incubate the reactions for 10 minutes at 4°C to allow for drug-DNA binding.

-

Initiate the reaction by adding 1 µL of Topo II enzyme (e.g., 0.4 units). Mix gently.

-

Incubate the reactions for 30 minutes at 37°C.

-

Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the entire sample onto a 1% agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no drug) as controls.

-

Perform electrophoresis until adequate separation of supercoiled and relaxed forms is achieved.

-

Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed plasmid and an increase in the amount of supercoiled plasmid compared to the no-drug control.

DNA Footprinting Assay (DNase I)

This method identifies the specific DNA sequence where a ligand like this compound binds.

Principle: A DNA fragment labeled at one end is lightly treated with DNase I, which cleaves the DNA backbone randomly. In the presence of a bound ligand, the DNA at the binding site is protected from cleavage. When the resulting fragments are separated by denaturing gel electrophoresis, the protected region appears as a "footprint" — a gap in the ladder of DNA fragments compared to a no-ligand control.

Materials:

-

DNA fragment of interest (100-400 bp), radioactively or fluorescently labeled at one end of one strand.

-

This compound solution

-

DNase I (RNase-free)

-

DNase I Reaction Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 50 mM KCl)

-

Stop Solution (e.g., 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 80% formamide)

-

Denaturing polyacrylamide sequencing gel

-

Autoradiography film or fluorescence imager

Protocol:

-

Prepare two sets of reactions: a control set (no drug) and a test set (with this compound).

-

In a microcentrifuge tube, mix the end-labeled DNA probe with DNase I Reaction Buffer.

-

For the test sample, add this compound to the desired final concentration. For the control, add the corresponding vehicle.

-

Incubate for 15-20 minutes at room temperature to allow binding.

-

Add a pre-determined, optimized amount of DNase I to each tube. The amount should be just enough to generate a "single-hit" kinetic, where on average each DNA molecule is cut only once.

-

Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

-

Terminate the reaction by adding an excess of Stop Solution.

-

Heat the samples at 95-100°C for 3-5 minutes to denature the DNA, then immediately place them on ice.

-

Load the samples onto a denaturing polyacrylamide gel. Also load a Maxam-Gilbert sequencing ladder of the same DNA fragment to identify the precise nucleotide sequence.

-

After electrophoresis, dry the gel and expose it to autoradiography film or image it.

-

Compare the lane with this compound to the control lane. The region where bands are absent or significantly reduced in the drug-treated lane constitutes the "footprint," indicating the binding site of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of a compound.

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10⁴ cells/well) and allow them to adhere overnight (for adherent cells).

-

The next day, treat the cells with a serial dilution of this compound. Include wells for untreated controls and vehicle-only controls.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Approximately 3-4 hours before the end of the incubation period, add 10-20 µL of MTT solution to each well and return the plate to the incubator.

-

After the incubation with MTT, observe the formation of purple formazan crystals.

-

Carefully remove the medium from the wells. For suspension cells, centrifugation of the plate may be required first.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette or shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.

References

The Ruby of the Apulian Soil: A Technical Guide to the Discovery and Isolation of Daunorubicin from Streptomyces peucetius

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Daunorubicin, a potent anthracycline antibiotic with significant antitumor properties. It details the seminal discovery from Streptomyces peucetius and presents a compilation of experimental protocols for the fermentation, extraction, purification, and analysis of this crucial chemotherapeutic agent. This document is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and pharmaceutical development, offering a synthesis of historical context and practical methodologies. Quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams to facilitate understanding and replication of these foundational experiments.

Introduction: The Dawn of a Potent Anthracycline

In the 1950s, a dedicated effort by Farmitalia Research Laboratories in Italy to screen soil microbes for anticancer compounds led to a groundbreaking discovery.[1] From a soil sample collected near the 13th-century Castel del Monte in Apulia, a new strain of Streptomyces peucetius was isolated.[1][2][3] This bacterium was distinguished by its production of a vibrant red pigment, which was subsequently identified as a potent antibiotic with significant activity against murine tumors.[1]

Contemporaneously, a team of French researchers made a similar discovery. The two groups collaborated to name the compound This compound . The name is a portmanteau of "Dauni," a pre-Roman tribe from the Italian region of the discovery, and "rubis," the French word for ruby, a nod to its striking red hue. The pioneering work of scientists like Aurelio Di Marco was instrumental in elucidating the compound's properties and potential therapeutic applications. Clinical trials that commenced in the 1960s confirmed its efficacy in treating acute leukemia and lymphoma, marking a significant milestone in the history of chemotherapy.

Experimental Protocols

This section provides a detailed compilation of methodologies for the production and isolation of this compound from Streptomyces peucetius, based on established protocols.

Fermentation of Streptomyces peucetius

The production of this compound is achieved through submerged fermentation of S. peucetius. The following protocol outlines a typical procedure for shake flask cultivation.

2.1.1. Media Preparation

Two key media are typically used: a seed medium to grow the initial inoculum and a production medium optimized for this compound synthesis.

Table 1: Composition of Fermentation Media

| Component | Seed Medium (per Liter) | Production Medium (per Liter) |

| Glucose | 25 g | 60 g |

| Yeast Extract | 4 g | 8 g |

| Malt Extract | 10 g | 20 g |

| NaCl | 2 g | 2 g |

| MOPS Sodium Salt | 15 g | 15 g |

| MgSO₄ | 0.1 g | 0.1 g |

| FeSO₄·7H₂O | - | 0.01 g |

| ZnSO₄·7H₂O | - | 0.01 g |

| Antifoam B Emulsion | - | 4 mL |

| Trace Elements | 10 mL | - |

| pH | 7.0 - 7.5 | 7.0 - 7.5 |

Trace Elements Solution (per Liter): 40 mg ZnCl₂, 200 mg FeCl₃·6H₂O, 10 mg CuCl₂·2H₂O, 10 mg MnCl₂·4H₂O, 10 mg Na₂B₄O₇·10H₂O, 10 mg (NH₄)₆Mo₇O₂₄·4H₂O.

2.1.2. Inoculation and Cultivation

-

Prepare the seed medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the seed medium with a spore suspension or mycelial fragment of a high-yielding S. peucetius strain.

-

Incubate the seed culture in a baffled Erlenmeyer flask at 30°C with shaking at 300 rpm for 24 hours.

-

Prepare the production medium and sterilize.

-

Transfer the seed culture (typically 5-10% v/v) to the production medium.

-

Incubate the production culture under the same conditions (30°C, 300 rpm) for 5 to 7 days. Monitor the production of this compound periodically.

Extraction of this compound

Following fermentation, this compound is extracted from the culture broth.

-

Acidify the culture broth to approximately pH 2.0 with oxalic acid.

-

Heat the acidified broth at 60°C for 45 minutes to aid in cell lysis and release of the intracellular product.

-

Adjust the pH of the broth to 8.5 using a suitable base (e.g., NaOH).

-

Extract the broth with an equal volume of an organic solvent such as chloroform or ethyl acetate. Perform the extraction three times to ensure maximum recovery.

-

Combine the organic extracts.

Purification of this compound

The crude extract is then purified to isolate this compound.

-

Concentrate the combined organic extracts to dryness in vacuo.

-

Redissolve the residue in a minimal amount of methanol.

-

Apply the concentrated extract to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Pool the pure fractions and concentrate to yield purified this compound.

-

For crystallization, dissolve the purified this compound base in a mixture of ethanol and methylene chloride (1:4) and adjust the pH to 2.7 with an ethanolic HCl solution to precipitate this compound hydrochloride.

Quantitative Data

The yield of this compound can vary significantly depending on the strain of S. peucetius and the fermentation conditions. The following table summarizes reported yields and purification efficiencies.

Table 2: Quantitative Data on this compound Production and Purification

| Parameter | Value | Reference |

| Fermentation Titer (this compound) | > 3 g/L | |

| Fermentation Titer (Doxorubicin - related) | 1461 mg/L | |

| Purification Yield (this compound HCl) | 82.0 - 86.2% |

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| UV-Visible Spectroscopy (in water) | λmax: 232, 252, 290, 480 nm | |

| ¹H NMR (this compound HCl) | Key shifts (ppm): Aromatic protons (~7.5-8.0), anomeric proton (~5.5), sugar protons (~3.5-4.5) | |

| ¹³C NMR (this compound HCl) | Key shifts (ppm): Carbonyls (~186-213), aromatic carbons (~110-160), sugar carbons (~30-100) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Streptomyces peucetius.

Caption: Experimental workflow for this compound isolation.

This compound Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces peucetius is a complex process involving a type II polyketide synthase and a series of tailoring enzymes. The pathway can be broadly divided into three stages.

Caption: Biosynthetic pathway of this compound.

Conclusion

The discovery of this compound from Streptomyces peucetius represents a landmark achievement in the field of natural product-based drug discovery. This technical guide has provided a detailed account of its historical isolation and a compilation of essential experimental protocols for its production and purification. The presented data and workflows offer a valuable resource for researchers seeking to understand and build upon this foundational work. The continued exploration of Streptomyces and other microorganisms, guided by the principles established during the discovery of this compound, holds immense promise for the identification of novel therapeutic agents to address ongoing challenges in medicine.

References

Daunorubicin Hydrochloride: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Daunorubicin Hydrochloride in Dimethyl Sulfoxide (DMSO), a common solvent for this compound in research settings. Understanding these parameters is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Solubility Profile

This compound hydrochloride, a potent antineoplastic agent, exhibits variable solubility in DMSO according to data from various suppliers. This variability can be attributed to factors such as the purity of the compound, the quality and water content of the DMSO, and the methods used for dissolution. It is crucial for researchers to use fresh, anhydrous DMSO to achieve maximum solubility, as the solvent is hygroscopic and absorbed moisture can reduce its solvating power for this compound[1].

Quantitative Solubility Data

The reported solubility of this compound Hydrochloride in DMSO shows significant variation across different sources. The data is summarized in the table below.

| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Molar Concentration (mM)¹ | Notes |

| Selleck Chemicals | 100 mg/mL | 177.31 mM | Recommends using fresh DMSO as moisture can reduce solubility[1]. |

| BioServUK | 100 mg/mL | 177.31 mM | Data provided for a 10mM solution pre-dissolved in DMSO[2]. |

| APExBIO | >28.2 mg/mL | >50 mM | Suggests warming to 37°C or sonication to aid dissolution[3]. |

| Cayman Chemical | ~10 mg/mL | ~17.7 mM | Recommends purging the solvent with an inert gas before preparing the stock solution[4]. |

| Selleck Chemicals | 12 mg/mL | 22.74 mM | This data is for the this compound free base, not the hydrochloride salt. |

¹Molar concentration calculated based on a molecular weight of 563.98 g/mol for this compound Hydrochloride.

Recommended Dissolution Protocol

To ensure consistent and maximal dissolution, the following generalized protocol is recommended based on common laboratory procedures.

Stability Profile

The stability of this compound Hydrochloride in DMSO is influenced by storage temperature, exposure to light, and the number of freeze-thaw cycles. For long-term viability of the stock solution, proper storage is paramount.

Storage and Stability Data

Stock solutions of this compound Hydrochloride in DMSO should be stored frozen. Aliquoting into single-use vials is highly recommended to prevent degradation from repeated freeze-thaw cycles.

| Storage Temperature | Recommended Storage Duration | Source | Notes |

| -80°C | Up to 2 years | BioServUK | Recommended for long-term storage. |

| -80°C | Up to 1 year | Selleck Chemicals | Aliquoting is advised to maintain stability. |

| -20°C | Several months | APExBIO | Suitable for shorter-term storage. |

| -20°C | Up to 1 month | Selleck Chemicals | - |

Factors Affecting Stability

-

Temperature: As indicated, lower temperatures (-80°C) prolong the stability of the compound in DMSO. The solid, powdered form is noted to be heat-sensitive.

-

Light: this compound solutions can be degraded by light, particularly at concentrations below 500 µg/mL. Therefore, vials should be protected from light during storage and handling.

-

pH: this compound Hydrochloride is unstable in solutions with a pH greater than 8, where decomposition is indicated by a color change from red to blue-purple. While DMSO is an aprotic solvent, this is a critical consideration when making subsequent dilutions in aqueous buffers.

-

Oxidation: The compound can be degraded by oxidizing agents. Purging the solvent with an inert gas, as suggested by Cayman Chemical, can help mitigate oxidative degradation during solution preparation.

Experimental Protocols

While a specific, detailed protocol for stability testing in DMSO was not found in the literature, a standard methodology can be derived from forced degradation studies performed on anthracyclines. A typical workflow for a stability study is outlined below.

Representative Stability Study Workflow

This workflow details a logical process for assessing the stability of a this compound HCl stock solution in DMSO over time at various temperatures.

References

An In-Depth Technical Guide to Liposomal Daunorubicin: Formulation and Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of liposomal daunorubicin formulations, with a focus on their physicochemical characteristics and the mechanisms governing their cellular uptake. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of liposomal drug delivery systems.

Introduction to Liposomal this compound

This compound is an anthracycline antibiotic widely used in cancer chemotherapy. Its clinical utility, however, is often limited by dose-dependent cardiotoxicity. Liposomal encapsulation of this compound has emerged as a key strategy to mitigate this toxicity and improve the therapeutic index of the drug. By encapsulating this compound within a lipid bilayer, its pharmacokinetic profile is altered, leading to prolonged circulation and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This guide will delve into the formulation specifics of prominent liposomal this compound products and the intricate cellular processes that govern their entry into cancer cells.

Liposomal this compound Formulations: Composition and Physicochemical Properties

Several liposomal formulations of this compound have been developed, with DaunoXome® and the this compound component of CPX-351 (Vyxeos®) being the most notable. The composition and physicochemical properties of these formulations are critical determinants of their stability, pharmacokinetics, and cellular interaction.

DaunoXome®

DaunoXome® is a liposomal formulation of this compound citrate. The liposomes are small unilamellar vesicles (SUVs) composed of a lipid bilayer of distearoylphosphatidylcholine (DSPC) and cholesterol in a 2:1 molar ratio.[1] This specific lipid composition results in a rigid and stable liposome at physiological temperatures.

CPX-351 (Vyxeos®)

CPX-351 is a liposomal formulation that co-encapsulates this compound and cytarabine in a synergistic 5:1 molar ratio.[2][3] The liposomal membrane is composed of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio.[2][4] This formulation is designed to maintain the synergistic drug ratio after administration, delivering both drugs to leukemia cells in a coordinated manner.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of DaunoXome® and the liposomal component of CPX-351.

| Property | DaunoXome® | CPX-351 (Vyxeos®) |

| Lipid Composition | Distearoylphosphatidylcholine (DSPC), Cholesterol | Distearoylphosphatidylcholine (DSPC), Distearoylphosphatidylglycerol (DSPG), Cholesterol |

| Molar Ratio of Lipids | DSPC:Cholesterol (2:1) | DSPC:DSPG:Cholesterol (7:2:1) |

| Mean Diameter | Approximately 45 nm | Approximately 100 nm |

| Drug Encapsulated | This compound Citrate | This compound and Cytarabine |

| Drug-to-Lipid Ratio (molar) | This compound:Total Lipid (approx. 1:16) | This compound:Cytarabine:Total Lipid (fixed 1:5 drug ratio) |

| Surface Charge | Neutral | Negative |

Cellular Uptake of Liposomal this compound

The efficacy of liposomal this compound is highly dependent on its ability to be internalized by target cancer cells. The cellular uptake of liposomes is a complex process influenced by the physicochemical properties of the liposome and the specific characteristics of the cell.

Mechanisms of Cellular Uptake

The primary mechanisms for the cellular uptake of liposomes include:

-

Endocytosis: This is a major pathway for the internalization of liposomes. It can be further categorized into:

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the liposomes.

-

Caveolae-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and particles, including liposomes.

-

-

Scavenger Receptor-Mediated Uptake: For certain liposomal formulations like CPX-351, scavenger receptor class B type 1 (SR-BI) has been identified as playing a role in a non-endocytic uptake pathway. Apolipoproteins from the serum that adsorb to the liposome surface can bind to SR-BI, facilitating the uptake of the liposomal contents.

-

Fusion: Direct fusion of the liposomal membrane with the cell membrane can lead to the release of the encapsulated drug directly into the cytoplasm.

Studies on CPX-351 in leukemia cell lines have shown that its uptake is significantly reduced by inhibitors of both clathrin-mediated endocytosis and macropinocytosis, indicating the involvement of these pathways. Furthermore, the expression of SR-BI has been correlated with the extent of CPX-351 uptake. For DaunoXome®, while the precise mechanism of cellular entry is not fully elucidated, it is believed that the small size of the liposomes facilitates their entry into tumor cells.

Quantitative Cellular Uptake Data

The efficiency of cellular uptake can vary significantly depending on the cell type and the liposomal formulation.

| Liposomal Formulation | Cell Line | Uptake Efficiency/Comparison | Reference |

| CPX-351 | CCRF-CEM (leukemia) | ~2-fold higher uptake than in normal bone marrow cells. | |

| CPX-351 | HL-60, K562, THP-1 (leukemia) | Uptake correlates with SR-BI expression. Inhibition of clathrin-mediated endocytosis and macropinocytosis reduces uptake. | |

| pH-sensitive liposomal this compound | B16-BL6 (melanoma) | Higher cellular uptake compared to DaunoXome®-like liposomes and free this compound. | |

| Folate-targeted liposomal this compound | KB (oral carcinoma) | 9.4-fold higher uptake than non-targeted liposomes. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and cellular uptake of liposomal this compound.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing liposomes of a defined size.

Materials:

-

Lipids (e.g., DSPC, Cholesterol)

-

Organic solvent (e.g., chloroform, methanol)

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids in the desired molar ratio in an organic solvent in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids.

-

Apply a vacuum to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to apply the vacuum for at least one hour to ensure complete removal of the organic solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer (which may contain the drug to be encapsulated for passive loading) to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the lipid phase transition temperature.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to one of the syringes of the extruder.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 times) to ensure that the final product is collected in the opposite syringe. This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of unilamellar vesicles.

-

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

Procedure:

-

Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

-

Perform the measurement. The instrument's software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate the size distribution and polydispersity index (PDI).

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.

Procedure:

-

Separation of Free Drug:

-

Separate the unencapsulated (free) drug from the liposome suspension. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.

-

-

Quantification of Total and Free Drug:

-

To determine the total drug concentration, disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

-

Quantify the concentration of the total drug and the free drug (from the separated fraction) using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

-

Calculation:

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

Cellular Uptake Analysis

Flow cytometry is a powerful technique for the quantitative analysis of cellular uptake of fluorescently labeled liposomes.

Procedure:

-

Seed the cells of interest in a multi-well plate and allow them to adhere overnight.

-

Incubate the cells with the fluorescently labeled liposomal this compound (or liposomes containing a fluorescent marker) at a specific concentration for various time points.

-

After incubation, wash the cells with cold PBS to remove non-internalized liposomes.

-

Trypsinize the cells to detach them from the plate and resuspend them in FACS buffer (e.g., PBS with 1% BSA).

-

Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.

Confocal microscopy allows for the visualization of the intracellular localization of fluorescently labeled liposomes.

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Incubate the cells with fluorescently labeled liposomal this compound.

-

After incubation, wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Optionally, stain the nuclei with a fluorescent dye like DAPI and/or the cell membrane with a specific stain.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, acquiring z-stack images to visualize the three-dimensional distribution of the liposomes within the cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to liposomal this compound.

Liposome Preparation and Characterization Workflow

References

- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 2. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Daunorubicin Fluorescence Properties for Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence properties of Daunorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Its intrinsic fluorescence makes it a valuable tool for cellular and molecular investigations using fluorescence microscopy. This document details its spectral characteristics, offers experimental protocols for its visualization in cells, and explores the key signaling pathways it modulates, providing a technical resource for researchers in cell biology and drug development.

Core Fluorescence Properties of this compound

This compound's fluorescence originates from its tetracyclic quinonoid chromophore. Its spectral properties are sensitive to the local microenvironment, including solvent polarity and binding to macromolecules such as DNA.

Spectral Characteristics: this compound is typically excited by blue light, with an excitation maximum around 480 nm, and exhibits a broad emission spectrum in the orange-red region, peaking at approximately 590 nm.[1][2] This large Stokes shift is advantageous for fluorescence microscopy as it facilitates the separation of the emission signal from the excitation light.

Quantum Yield and Fluorescence Lifetime: The fluorescence quantum yield of this compound is generally low, indicating that a significant portion of the absorbed energy is dissipated through non-radiative pathways.[1] This property can be influenced by the solvent environment. The fluorescence lifetime of free this compound is in the nanosecond range, around 1.1 ns.[3][4] A notable characteristic of this compound is the quenching of its fluorescence upon intercalation into the DNA double helix. This property can be exploited to study drug-DNA interactions.

Quantitative Fluorescence Data

The following tables summarize the key quantitative fluorescence properties of this compound.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~480 nm | In aqueous solution. |

| Emission Maximum (λem) | ~590 nm | In aqueous solution; broad emission. |

| Stokes Shift | ~110 nm | |

| Molar Extinction Coefficient (ε) | ~11,500 M⁻¹cm⁻¹ at 480 nm | In aqueous solution. |

| Condition | Fluorescence Quantum Yield (Φf) | Reference |

| In organic solvents | Varies; generally low | |

| Upon DNA intercalation | Significantly quenched |

| Condition | Fluorescence Lifetime (τ) | Reference |

| Free in aqueous solution | ~1.1 ns | |

| Intercalated in DNA | Lifetime changes |

Experimental Protocols for this compound Fluorescence Microscopy

Visualizing the subcellular localization and dynamics of this compound is crucial for understanding its mechanism of action and the development of drug resistance. Confocal fluorescence microscopy is a powerful technique for this purpose.

Protocol: Live-Cell Imaging of this compound Uptake and Localization

This protocol outlines the steps for visualizing this compound in living cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7, or relevant cancer cell line)

-

Complete cell culture medium

-

This compound hydrochloride stock solution (e.g., 1 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Glass-bottom imaging dishes or chamber slides

-

Confocal laser scanning microscope with appropriate laser lines (e.g., 488 nm) and detectors.

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

This compound Treatment:

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

-

Add the this compound-containing medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time period (e.g., 30 minutes to 4 hours).

-

Imaging Preparation:

-

For immediate imaging, the cells can be observed directly in the this compound-containing medium.

-

To reduce background fluorescence, the this compound-containing medium can be removed, and the cells washed gently twice with pre-warmed PBS. Then, add fresh pre-warmed complete culture medium or a suitable imaging buffer.

-

-

Confocal Microscopy:

-

Place the imaging dish on the stage of the confocal microscope.

-

Use a 488 nm laser line for excitation.

-

Set the emission detection window to capture the this compound fluorescence (e.g., 560-650 nm).

-

Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images of the cells, focusing on the subcellular localization of the red fluorescence. Z-stacks can be acquired to obtain three-dimensional information.

-

Experimental Workflow for this compound Cellular Imaging

References

Early In Vitro Studies of Daunorubicin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daunorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens, particularly for acute leukemias, since its discovery. Its potent cytotoxic effects stem from a multi-modal mechanism of action that ultimately leads to cancer cell death. Understanding the intricacies of this compound's effects at the cellular level is paramount for optimizing its therapeutic use and developing novel combination therapies. This technical guide provides an in-depth overview of early in vitro studies on this compound's cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved.

Mechanisms of this compound-Induced Cytotoxicity

Early in vitro research has elucidated several key mechanisms by which this compound exerts its cytotoxic effects. These include:

-

DNA Intercalation and Topoisomerase II Inhibition: this compound intercalates into the DNA, disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA, leading to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[1] Excessive ROS levels induce oxidative stress, damaging cellular components, including DNA, proteins, and lipids, and can trigger apoptotic pathways.[1]

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2] This is a critical mechanism for its anti-tumor activity and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

-

DNA Damage Response (DDR): The DNA damage caused by this compound activates the DNA Damage Response (DDR) pathway. A key player in this response is the Ataxia-Telangiectasia Mutated (ATM) kinase, which gets activated and phosphorylates downstream targets to initiate cell cycle arrest and apoptosis.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes this compound IC50 values from various in vitro studies across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Acute Myeloid Leukemia | 2.52 | [3] |

| U937 | Acute Myeloid Leukemia | 1.31 | |

| THP-1 | Acute Myeloid Leukemia | >1.0 (less sensitive) | |

| KG-1 | Acute Myeloid Leukemia | ~0.5-1.0 | |

| Kasumi-1 | Acute Myeloid Leukemia | <0.5 (more sensitive) | |

| A549 | Lung Carcinoma | 0.13 | |

| MCF7 | Breast Cancer | 0.09 | |

| K562 | Chronic Myeloid Leukemia | 0.15 | |

| HEK293 | Human Embryonic Kidney | 0.44 |

Mandatory Visualizations

This compound-Induced DNA Damage and Apoptosis Signaling Pathway

References

- 1. Time dependent response of this compound on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrinsic and extrinsic apoptosis responses in leukaemia cells following this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABT-737, Synergistically Enhances this compound-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Daunorubicin's Impact on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent widely employed in the treatment of various hematological malignancies.[1] Its primary mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cellular responses.[1] A critical consequence of this compound-induced DNA damage is the activation of cell cycle checkpoints, resulting in cell cycle arrest and, ultimately, apoptosis. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action